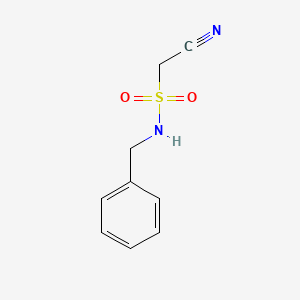

Benzylaminosulfonylacetonitrile

Description

Benzylaminosulfonylacetonitrile is a nitrile-based organic compound characterized by a benzylamino group (-NH-CH₂C₆H₅), a sulfonyl group (-SO₂-), and an acetonitrile moiety (-CH₂CN). For instance, sulfonyl-containing benzonitriles like 4-(methylsulfonyl)benzonitrile (C₈H₇NO₂S) share structural similarities , while derivatives such as 4-(hexylamino)benzonitrile (C₁₃H₁₈N₂) highlight the role of amino substituents in benzonitrile analogs .

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-benzyl-1-cyanomethanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 |

InChI Key |

XHGCHGGHRXJNEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Benzylaminosulfonylacetonitrile, we analyze structurally related nitriles, sulfonamides, and benzyl derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Notes:

- Structural Differences: this compound uniquely combines sulfonyl and benzylamino groups with acetonitrile, distinguishing it from simpler nitriles like benzyl cyanide (lacking sulfonyl) or sulfonyl-bearing benzonitriles (lacking amino groups) . 4-(Hexylamino)benzonitrile shares the amino-benzonitrile backbone but lacks sulfonyl and acetonitrile moieties .

- Toxicity and Handling: Benzyl Cyanide is acutely toxic (GHS Hazard Statement: H301/H311/H331), necessitating respiratory protection and immediate medical intervention upon exposure . 4-(Hexylamino)benzonitrile and 2-(4-Amino-3-methylphenyl)acetonitrile lack comprehensive toxicity profiles but are restricted to research use under controlled conditions . No ecological data (persistence, bioaccumulation) are available for any listed compound, highlighting gaps in regulatory assessments .

- Synthetic Relevance: Sulfonyl-containing nitriles like 4-(methylsulfonyl)benzonitrile are pivotal in medicinal chemistry for their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions . Amino-substituted nitriles (e.g., 2-(4-Amino-3-methylphenyl)acetonitrile) serve as intermediates in heterocyclic synthesis, though their handling risks necessitate stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.